Benzylsuccinic acid

Description

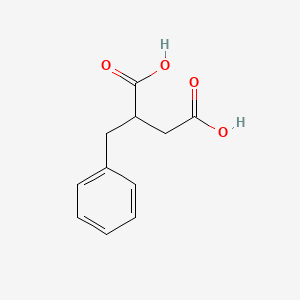

2-Benzylsuccinic acid (C₁₁H₁₂O₄; molecular weight 208.21 g/mol) is a dicarboxylic acid derivative featuring a benzyl substituent at the second carbon of the succinic acid backbone . It exists in enantiomeric forms, notably the (S)- and (R)-configurations, with the (S)-enantiomer being synthesized from L-phenylalanine via multi-step reactions, including diazotization and hydrolysis . Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals strong intermolecular hydrogen bonds (O4–H4A···O2 and O1–H1A···O2), contributing to its stability .

This compound is a potent inhibitor of carboxypeptidase A (CPA), a zinc-dependent peptidase, with a reported Ki determined via a 96-well plate colorimetric assay . It serves as a key intermediate in pharmaceuticals, such as the antidiabetic drug mitiglinide and the thromboxane A2 receptor antagonist KAD-1229 . Industrial production is facilitated by suppliers like wjchem, which emphasizes customization and high purity (98%) .

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859847 | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-33-3, 36092-42-9 | |

| Record name | Benzylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 884-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Benzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Benzylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with succinic anhydride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-benzylsuccinic acid.

Industrial Production Methods: In an industrial setting, the production of 2-benzylsuccinic acid may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Benzylsuccinic acid undergoes oxidation to form derivatives with modified functional groups. Key reagents and outcomes include:

| Reagent/Conditions | Product(s) Formed | References |

|---|---|---|

| KMnO₄ (acidic or neutral) | Benzylsuccinic anhydride | |

| CrO₃ (chromic acid) | Oxo-benzylsuccinic derivatives | |

| Ozone (O₃) followed by cleavage | Benzaldehyde derivatives |

-

Mechanistic Insight : Oxidation typically targets the α-carbon adjacent to the carboxyl group, leading to decarboxylation or anhydride formation. For example, ozonolysis cleaves the benzyl group’s aromatic ring, yielding aldehyde intermediates .

Reduction Reactions

Reduction modifies the carboxyl groups or benzyl moiety:

| Reagent/Conditions | Product(s) Formed | References |

|---|---|---|

| LiAlH₄ (lithium aluminum hydride) | 2-Benzyl-1,4-butanediol | |

| H₂/Pd-C (catalytic hydrogenation) | Benzylsuccinic acid → Cyclohexylsuccinic acid |

-

Stereochemical Impact : Reduction preserves the chiral center at C2, maintaining enantiomeric purity in products like (R)- or (S)-2-benzyl-1,4-butanediol .

Enzymatic Reactions in Anaerobic Degradation

2-Benzylsuccinic acid is a central intermediate in microbial anaerobic toluene metabolism:

Key Pathway:

-

Benzylsuccinate Synthase (Bss)-Catalyzed Reaction :

-

Substrates : Toluene + fumarate

-

Product : (R)-2-benzylsuccinic acid [(R)-2-benzyl-3-carboxypropionic acid]

-

Stereospecificity : >95% enantiomeric excess (ee) due to addition of toluene to the re face of fumarate .

-

Mechanism : Radical-based C–C bond formation, retaining a hydrogen atom from toluene’s methyl group .

-

-

CoA-Dependent β-Oxidation :

Substitution and Functionalization

The benzyl group participates in electrophilic substitution:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitrothis compound | |

| Sulfonation | H₂SO₄/SO₃ | Sulfothis compound | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-benzylsuccinic acid |

-

Regioselectivity : Substitution occurs preferentially at the para position of the benzyl ring due to steric and electronic effects.

Acid-Base Behavior and Dissociation

The compound exhibits two dissociation constants due to its dicarboxylic structure:

| Parameter | Value (25°C) | Method | References |

|---|---|---|---|

| pKa₁ (first -COOH) | 4.25 | Potentiometric titration | |

| pKa₂ (second -COOH) | 5.77 | Potentiometric titration |

-

Implications : Deprotonation at physiological pH enables coordination to metal ions or enzyme active sites, relevant to its role as a carboxypeptidase A inhibitor .

Industrial and Synthetic Relevance

-

Chiral Synthesis : Asymmetric hydrogenation of benzylidenesuccinic acid using Rh or Ru catalysts yields enantiopure (S)- or (R)-2-benzylsuccinic acid (ee >98%) .

-

Sustainable Production : Engineered Actinobacillus succinogenes strains convert glucose to 2-benzylsuccinic acid via fermentation, achieving titers of 12 g/L .

Applications De Recherche Scientifique

Chemical and Biological Research

Enzyme Inhibition Studies

2-Benzylsuccinic acid is recognized primarily for its role as a potent inhibitor of carboxypeptidase A (CPA), an enzyme crucial for protein digestion. The compound binds to the active site of CPA, preventing the enzyme from catalyzing the release of C-terminal amino acids from peptide substrates. This mechanism makes BSA a valuable tool in studying enzyme mechanisms and protein digestion processes .

Synthetic Pathways and Biotransformation

Research has demonstrated that 2-benzylsuccinic acid can be synthesized through various methods, including the biotransformation of toluene and xylene by anaerobic bacteria. Studies have shown that BSA is a significant metabolite resulting from these processes, highlighting its potential as an environmental biomarker for biodegradation studies .

Medical Applications

Therapeutic Potential

The inhibitory effects of 2-benzylsuccinic acid on CPA suggest potential therapeutic applications, particularly in drug development targeting conditions related to protein metabolism. Its role as an enzyme inhibitor places it in a favorable position for further exploration in pharmacology, especially concerning diseases where protein digestion plays a critical role .

Drug Development Insights

Recent studies have explored the use of BSA in drug discovery frameworks. For instance, it has been utilized in high-throughput screening (HTS) systems to identify compounds with similar inhibitory properties against CPA. This approach aids in the development of new pharmaceuticals aimed at managing metabolic disorders .

Industrial Applications

Chemical Synthesis

2-Benzylsuccinic acid serves as an important intermediate in the synthesis of various chemicals and pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield valuable derivatives used across different industries, including materials science and organic synthesis .

Environmental Monitoring

As a by-product of anaerobic degradation processes, BSA can be used as a marker for assessing the effectiveness of bioremediation efforts in contaminated environments. Its presence indicates microbial activity and the breakdown of aromatic compounds, making it useful in environmental monitoring programs .

Case Studies

- Enzyme Mechanism Exploration : A study demonstrated that 2-benzylsuccinic acid effectively inhibited CPA activity in vitro, providing insights into enzyme-substrate interactions and potential pathways for drug design targeting metabolic disorders .

- Biodegradation Research : Another investigation highlighted the role of BSA as a metabolite during anaerobic biodegradation of toluene, showcasing its utility as an environmental marker for assessing microbial degradation processes .

- Drug Discovery Frameworks : In high-throughput screening experiments, 2-benzylsuccinic acid was identified as a lead compound for further modification to enhance its therapeutic efficacy against metabolic diseases related to protein digestion .

Mécanisme D'action

The mechanism by which 2-benzylsuccinic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes.

Comparaison Avec Des Composés Similaires

Stereoisomers: (R)-2-Benzylsuccinic Acid

- Structural Differences : The (R)-enantiomer (CAS 21307-97-1) shares the same molecular formula but differs in spatial configuration, leading to distinct biological interactions.

- Applications: While the (S)-form is used in drug synthesis, the (R)-enantiomer is noted as a mitiglinide impurity, highlighting the importance of stereochemical control in pharmaceutical manufacturing .

- Activity : Enantiomeric specificity influences binding to enzymes like CPA, though detailed Ki comparisons are lacking in the literature .

2-(1,3-Benzothiazol-2-ylthio)succinic Acid

- Structural Features: This derivative replaces the benzyl group with a benzothiazolylthio moiety (C₁₁H₉NO₄S₂; MW 283.32 g/mol), introducing sulfur atoms that alter electronic properties and steric bulk .

- Applications : Used as a corrosion inhibitor (e.g., Irgacor 252LD) and research chemical, but its enzyme inhibition profile remains uncharacterized compared to 2-benzylsuccinic acid .

Citric Acid and Other Dicarboxylic Acids

- Functional Comparison : Citric acid (C₆H₈O₇) is a tricarboxylic acid that also inhibits CPA but through chelation of the active-site zinc ion, unlike 2-benzylsuccinic acid’s competitive inhibition via hydrophobic interactions with the benzyl group .

- Potency : 2-Benzylsuccinic acid exhibits higher specificity for CPA, whereas citric acid is a broader metalloenzyme inhibitor .

Physical Properties

| Property | 2-Benzylsuccinic Acid | (R)-2-Benzylsuccinic Acid | 2-(Benzothiazolylthio)succinic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.21 | 208.21 | 283.32 |

| Density (g/cm³) | 1.290 (predicted) | 1.290 | Not reported |

| Solubility (DMSO) | 41 mg/mL | Similar | Not reported |

| CAS Number | 884-33-3 | 21307-97-1 | 95154-01-1 |

Activité Biologique

2-Benzylsuccinic acid (BSA) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of BSA, emphasizing its mechanisms of action, metabolic pathways, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 208.21 g/mol

- Melting Point : 161-163 °C

- Density : 1.290 g/cm³

Biological Mechanisms

1. Enzyme Inhibition

BSA has been identified as a potent inhibitor of carboxypeptidase A, an enzyme involved in protein digestion. It binds to the enzyme's active site, preventing substrate access and thereby inhibiting its activity . The inhibition constant (Ki) for BSA is reported to be approximately 450 nM, indicating a strong binding affinity .

2. Anti-infective Properties

Research has shown that BSA exhibits anti-infective properties against various pathogens, including bacteria and viruses. It has been studied for its efficacy in inhibiting the growth of certain strains of bacteria and viruses, making it a candidate for further development as an antimicrobial agent .

Metabolic Pathways

BSA is produced as a metabolic byproduct during the anaerobic degradation of toluene by sulfate-reducing bacteria. It accumulates in environments where toluene is present as the sole carbon source, highlighting its role in bioremediation processes . The metabolic pathways involved include:

- Anaerobic Toluene Degradation : BSA is formed through the transformation of toluene in anaerobic conditions. It serves as a dead-end metabolite, indicating that further degradation does not occur under these conditions .

- Biodegradation Potential : BSA is readily biodegradable, making it a suitable candidate for environmental cleanup applications .

Case Study 1: Enzymatic Activity Inhibition

A study demonstrated that BSA significantly inhibited carboxypeptidase A activity in vitro. The results indicated that concentrations of BSA above 1 mM led to over 80% inhibition of enzyme activity, suggesting its potential use in therapeutic applications targeting this enzyme .

Case Study 2: Antimicrobial Activity

In another study, BSA was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the bacterial strain tested .

Research Findings Summary Table

| Property | Measurement |

|---|---|

| Inhibition Constant (Ki) | 450 nM |

| Minimum Inhibitory Concentration (MIC) | 32 - 128 µg/mL |

| Melting Point | 161 - 163 °C |

| Density | 1.290 g/cm³ |

| Biodegradability | Readily biodegradable |

Q & A

Q. What experimental protocols are recommended for determining the inhibitory constant (Ki) of 2-Benzylsuccinic acid against Carboxypeptidase A (CPA)?

The 96-well plate colorimetric assay is a standard method for Ki determination. This involves pre-incubating CPA with varying concentrations of 2-Benzylsuccinic acid, followed by substrate addition (e.g., hippuryl-L-phenylalanine). Absorbance measurements at 340 nm quantify enzymatic activity, with data analyzed using Lineweaver-Burk or Dixon plots to calculate inhibition constants. Ensure controls include DMSO solvent blanks to account for interference .

Q. How should 2-Benzylsuccinic acid be stored to maintain stability in laboratory settings?

Store solid compound at 4°C protected from light. For stock solutions, use anhydrous DMSO (500 mg/mL, 2401.42 mM) and aliquot to avoid repeated freeze-thaw cycles: store at -80°C for ≤6 months or -20°C for ≤1 month. Prior to use, warm to 37°C with brief sonication to ensure homogeneity .

Q. What analytical techniques are essential for characterizing synthetic 2-Benzylsuccinic acid?

Combine nuclear magnetic resonance (NMR, <sup>1</sup>H and <sup>13</sup>C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification (208.21 g/mol). For polymorph identification, use X-ray crystallography or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can discrepancies in reported dissociation constants of 2-Benzylsuccinic acid be resolved under varying experimental conditions?

Perform temperature-controlled potentiometric titrations (e.g., at 25°C ± 0.1°C) with ionic strength adjustments (0.1 M KCl). Compare results with literature values (e.g., Table 5 in Kvaratskhelia et al., 2017) and validate using isothermal titration calorimetry (ITC) to account for enthalpy-entropy compensation effects .

Q. What strategies optimize molecular docking simulations for studying 2-Benzylsuccinic acid-CPA interactions?

Use AutoDock Vina or Schrödinger Suite with CPA’s crystal structure (PDB: 1CPA). Parameterize 2-Benzylsuccinic acid’s carboxyl groups for protonation states at physiological pH. Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess binding stability .

Q. How can researchers address solubility limitations of 2-Benzylsuccinic acid in in vivo studies?

Prepare formulations using sequential solvent addition: dissolve in DMSO (10% v/v), then mix with PEG300 (40%), Tween 80 (5%), and ddH2O (45%). For lipid-based delivery, use corn oil as a co-solvent. Centrifuge at 12,000 rpm for 10 min to remove precipitates before administration .

Methodological Design & Data Analysis

Q. What statistical approaches are critical when comparing 2-Benzylsuccinic acid’s inhibitory activity across studies?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Grubbs’ test to identify outliers in Ki datasets. For meta-analyses, employ random-effects models to account for inter-study variability in buffer conditions (e.g., Tris vs. phosphate) .

Q. How should researchers document synthesis protocols to ensure reproducibility?

Follow Beilstein Journal guidelines: report reaction stoichiometry, catalyst loading (e.g., AlCl3 for Friedel-Crafts steps), and purification steps (recrystallization solvents, gradient elution in HPLC). Include <sup>1</sup>H NMR shifts (e.g., δ 3.12 ppm for benzyl protons) in supplementary data .

Advanced Mechanistic Insights

Q. What experimental evidence supports 2-Benzylsuccinic acid’s role as a transition-state analog for CPA?

Kinetic studies show competitive inhibition with substrate analogs (e.g., hippurate esters). X-ray crystallography reveals hydrogen bonding between the compound’s carboxyl groups and CPA’s Arg-145 and Zn<sup>2+</sup> cofactor. Mutagenesis (e.g., Arg-145Ala) abolishes inhibition, confirming binding specificity .

Q. How does pH influence the inhibitory potency of 2-Benzylsuccinic acid against CPA isoforms?

At pH 7.4 (physiological conditions), both carboxyl groups are deprotonated, enhancing Zn<sup>2+</sup> coordination. Below pH 5.0, protonation reduces binding affinity (ΔKi = 3.2-fold). Use pH-stat titrations to correlate ionization states with activity .

Contradiction Resolution & Validation

Q. How can researchers reconcile conflicting reports on 2-Benzylsuccinic acid’s solubility in aqueous buffers?

Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Characterize batches via powder XRD and DSC. For aqueous solubility, use shake-flask methods with UV-Vis quantification at 254 nm. Add co-solvents (≤5% ethanol) if needed, adjusting activity coefficients .

Q. What validation steps are required when repurposing 2-Benzylsuccinic acid for non-CPA targets (e.g., metallo-β-lactamases)?

Perform counter-screening against CPA knockout models. Use ITC to confirm binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling (kon/koff). Cross-validate with computational docking to rule out off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.